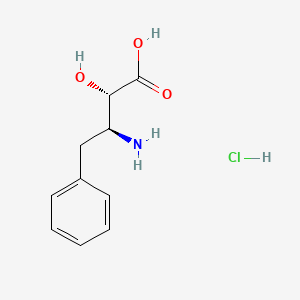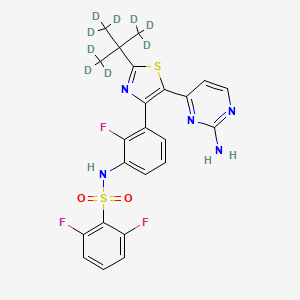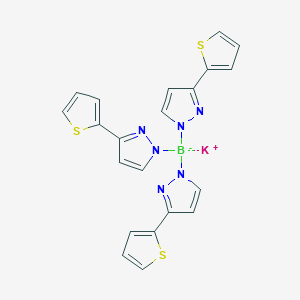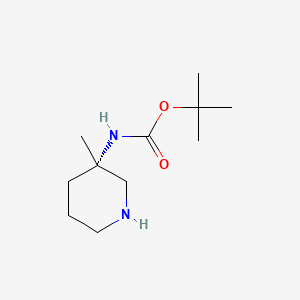
Bromcyclopropan-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromocyclopropane-d4 is a deuterated analogue of 3-bromo-1,1,2,2-tetrachlorocyclopropane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in scientific research, especially in studies involving reaction mechanisms and biological effects.
Wissenschaftliche Forschungsanwendungen
Bromocyclopropane-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in studies to understand the metabolic pathways and biological effects of deuterated compounds.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of specialized chemicals and materials
Wirkmechanismus
Target of Action
Bromocyclopropane-d4, also known as 3-Bromo-1,1,2,2-tetradeuteriocyclopropane, is a deuterium-labeled version of Bromocyclopropane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
The mode of action of Bromocyclopropane-d4 involves its interaction with its targets, which are likely to be similar to those of Bromocyclopropane. The deuterium labeling allows for precise tracking and quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Bromocyclopropane-d4 may influence various biochemical pathways related to drug metabolism and pharmacokinetics.
Pharmacokinetics
It’s known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that Bromocyclopropane-d4 may have unique ADME properties that impact its bioavailability.
Result of Action
The use of deuterium-labeled compounds like bromocyclopropane-d4 is known to potentially affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Bromocyclopropane-d4 may have unique effects on the molecular and cellular level.
Action Environment
It’s known that the pharmacokinetic and metabolic profiles of deuterium-labeled compounds can be affected by various factors . This suggests that environmental factors could potentially influence the action of Bromoc
Vorbereitungsmethoden
The synthesis of Bromocyclopropane-d4 typically involves the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane with bromine in the presence of a catalyst under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product . Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Bromocyclopropane-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropanones using oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclopropane derivatives.
Vergleich Mit ähnlichen Verbindungen
Bromocyclopropane-d4 can be compared with other similar compounds such as:
3-Bromo-1,1,2,2-tetrachlorocyclopropane: A potent insecticide and acaricide.
Bromocyclopropane: A simpler analogue without deuterium substitution.
Cyclopropyl bromide: Another related compound used in organic synthesis
The uniqueness of Bromocyclopropane-d4 lies in its deuterium substitution, which provides valuable insights into reaction mechanisms and biological processes that are not possible with non-deuterated analogues.
Eigenschaften
IUPAC Name |
3-bromo-1,1,2,2-tetradeuteriocyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXYJYDRLBPHRS-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(α1S,α4S,α8S)-α,α',α''-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ',δ''-trioxo-1,4,8,11-te](/img/new.no-structure.jpg)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)
![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)
![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)
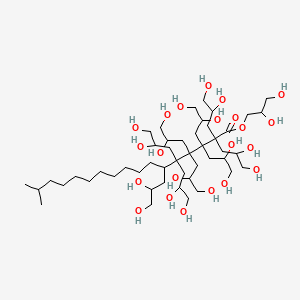
![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)
